molecular formula C13H13NO5 B1312421 N-Carbobenzyloxy-4-keto-L-proline CAS No. 64187-47-9

N-Carbobenzyloxy-4-keto-L-proline

Cat. No. B1312421
CAS RN: 64187-47-9
M. Wt: 263.25 g/mol
InChI Key: RPLLCMZOIFOBIF-NSHDSACASA-N
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Description

N-Carbobenzyloxy-4-keto-L-proline is a heterocyclic organic compound . It has a molecular formula of C13H13NO5 and a molecular weight of 263.25 g/mol .


Physical And Chemical Properties Analysis

N-Carbobenzyloxy-4-keto-L-proline appears as a powder that can range in color from white to brown . It has a melting point of 95°C and a predicted boiling point of 488.5±45.0 °C . The compound has a predicted density of 1.408±0.06 g/cm3 . It has a specific optical rotation of [α]22/D +6.0°, c = 1 in chloroform . The pKa is predicted to be 3.83±0.20 .

Scientific Research Applications

  • Application Summary : The bioconversion of 4-hydroxy-2-keto acid derivatives via aldol condensation of formaldehyde and pyruvate has received substantial attention as a potential source of chemicals for the production of amino acids, hydroxy carboxylic acids, and chiral aldehydes .
  • Methods of Application : An environmentally friendly biocatalyst consisting of a novel thermostable class II pyruvate aldolase from Deinococcus radiodurans with maltose-binding protein (MBP-DrADL) was developed. This enzyme has a specific activity of 46.3 µmol min –1 mg –1. It was used to produce 2-keto-4-hydroxybutyrate (2-KHB) from formaldehyde and pyruvate via aldol condensation .
  • Results or Outcomes : Under optimized conditions, MBP-DrADL produced 76.5 mM (8.94 g L –1) 2-KHB over 60 min with a volumetric productivity of 8.94 g L –1 h –1 and a specific productivity of 357.6 mg mg-enzyme –1 h –1. Furthermore, 2-KHB production was improved by continuous addition of substrates, which produced approximately 124.8 mM (14.6 g L –1) of 2-KHB over 60 min with a volumetric productivity and specific productivity of 14.6 g L –1 h –1 and 583.4 mg mg-enzyme –1 h –1, respectively .

Safety And Hazards

N-Carbobenzyloxy-4-keto-L-proline is classified as an irritant . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

(2S)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLLCMZOIFOBIF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454390
Record name N-Carbobenzyloxy-4-keto-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Carbobenzyloxy-4-keto-L-proline

CAS RN

64187-47-9
Record name N-Carbobenzyloxy-4-keto-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64187-47-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AV Robertson, E Katz, B Witkop - The Journal of Organic …, 1962 - ACS Publications
… It has been shown previously that sodium borohydride reduction of N-carbobenzyloxy-4-keto-Lproline (I) yields exclusively N-carbobenzyloxy-4allohydroxy-L-proline (IV).6 However, in …
Number of citations: 5 pubs.acs.org
AA Patchett, B Witkop - Journal of the American Chemical Society, 1957 - ACS Publications
… The stereospecific reduction of N-carbobenzyloxy-4-keto-L-proline with sodium borohydride led in good yield to the allohydroxy-L-proline derivative. 4-Keto-L-proline hydrobromide (VI) …
Number of citations: 159 pubs.acs.org
AB Mauger, B Witkop - Chemical Reviews, 1966 - ACS Publications
Analogs and Homologs of Proline and Hydroxyproline Page 1 ANALOGS AND HOMOLOGS OF PROLINE AND HYDROXYPROLINE ANTHONY B. MAUGER AND BERNHARD …
Number of citations: 104 pubs.acs.org
S Goodwin, B Witkop - Journal of the American Chemical Society, 1957 - ACS Publications
… The stereospecific reduction of N-carbobenzyloxy-4-keto-L-proline with sodium borohydride led in good yield to the allohydroxy-L-proline derivative. 4-Keto-L-proline hydrobromide (VI) …
Number of citations: 121 pubs.acs.org
M Heller, SM Stolar, S Bernstein - The Journal of Organic …, 1962 - ACS Publications
… It has been shown previously that sodium borohydride reduction of N-carbobenzyloxy-4-keto-Lproline (I) yields exclusively N-carbobenzyloxy-4allohydroxy-L-proline (IV).6 However, in …
Number of citations: 2 pubs.acs.org
RM Peck - The Journal of Organic Chemistry, 1962 - ACS Publications
(7-chloro-4-quinolyl)-N-methylethylenediamine:(a) The corresponding phthalimide (I, n—2) was hydrolyzed with ethanolic hy-drazine.(b) Its derivative phthalamic acid was hydrolyzed …
Number of citations: 18 pubs.acs.org

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